



Solid-Phase Synthesis Protocol for Dynorphin B (1-9)

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Compound of Interest		
Compound Name:	Dynorphin B (1-9)	
Cat. No.:	B3027250	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dynorphin B (1-9), with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Gln, is a truncated form of the endogenous opioid peptide Dynorphin B. It is a potent and selective agonist for the kappa opioid receptor (KOR) and is of significant interest in neuroscience research and as a potential therapeutic agent. This document provides a detailed protocol for the solid-phase synthesis of **Dynorphin B (1-9)** using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted method for peptide synthesis.[1][2][3][4][5]

Principle of the Method

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The use of the Fmoc protecting group for the N α -amino group of the amino acids allows for its removal under mild basic conditions, while acid-labile protecting groups are used for the amino acid side chains. This orthogonal protection strategy ensures the integrity of the peptide chain during synthesis. The synthesis proceeds from the C-terminus to the N-terminus. Upon completion of the sequence assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified to homogeneity.



Materials and Reagents Resin

• Rink Amide MBHA resin or PAL-PEG-PS resin

Fmoc-Protected Amino Acids

The following Fmoc-amino acids with their respective side-chain protecting groups are required:

- Fmoc-Gln(Trt)-OH
- Fmoc-Arg(Pbf)-OH
- Fmoc-lle-OH
- Fmoc-Arg(Pbf)-OH
- Fmoc-Leu-OH
- Fmoc-Phe-OH
- Fmoc-Gly-OH
- Fmoc-Gly-OH
- Fmoc-Tyr(tBu)-OH

Solvents

- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Diisopropylethylamine (DIEA)
- Methanol (MeOH)



- · Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA)
- Deionized water (H₂O)

Coupling and Deprotection Reagents

- · Coupling Reagents:
 - Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
 - 1-Hydroxybenzotriazole (HOBt)
 - (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)
- Deprotection Reagent: 20% Piperidine in DMF
- Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)

Purification and Analysis

- Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- C18 HPLC columns
- Lyophilizer
- Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocol

This protocol is designed for manual synthesis but can be adapted for an automated peptide synthesizer.

Resin Swelling and Initial Deprotection



- Weigh the Rink Amide resin and place it in a reaction vessel.
- Wash the resin with DMF (3 x 5 mL/g resin).
- Add 20% piperidine in DMF to the resin.
- Agitate for 20 minutes to remove the Fmoc group.
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
- Perform a ninhydrin test to confirm the presence of free primary amines.

Amino Acid Coupling Cycle (Repeated for each amino acid)

- Activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin substitution), PyBOP (4 eq.), and HOBt (4 eq.) in DMF. Add DIEA (10 eq.) and allow the mixture to pre-activate for 5 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 2 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
- Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, repeat the coupling step.
- Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
- Drain the deprotection solution and wash the resin with DMF (5 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
- Repeat this cycle for each amino acid in the sequence from C-terminus to N-terminus.



Cleavage and Deprotection

- After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.
- Prepare the cleavage cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIS.
- Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).
- Stir the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh TFA.
- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide.
- Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Purification and Analysis

- Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water) and purify it using preparative RP-HPLC with a C18 column. A linear gradient of water/ACN containing 0.1% TFA is typically used.
- Analysis: Collect the fractions containing the purified peptide and verify the purity using analytical RP-HPLC.
- Characterization: Confirm the identity of the purified peptide by mass spectrometry to determine its molecular weight.
- Lyophilization: Freeze-dry the pure fractions to obtain the final peptide as a white powder.

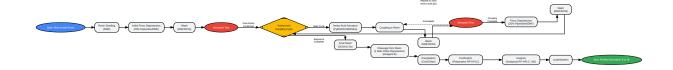
Data Presentation

Table 1: Summary of Quantitative Data for **Dynorphin B (1-9)** Synthesis



Parameter	Value
Resin Substitution	0.2 - 0.5 mmol/g
Amino Acid Equivalents	4 eq. per coupling
Coupling Reagent Equivalents	PyBOP (4 eq.), HOBt (4 eq.)
Base Equivalents	DIEA (10 eq.)
Coupling Time	2 hours
Deprotection Time	20 minutes
Cleavage Time	2-3 hours
Typical Crude Purity	50-80%
Typical Final Purity	>95%
Expected Molecular Weight	Approximately 1137.4 g/mol

Visualizations Experimental Workflow



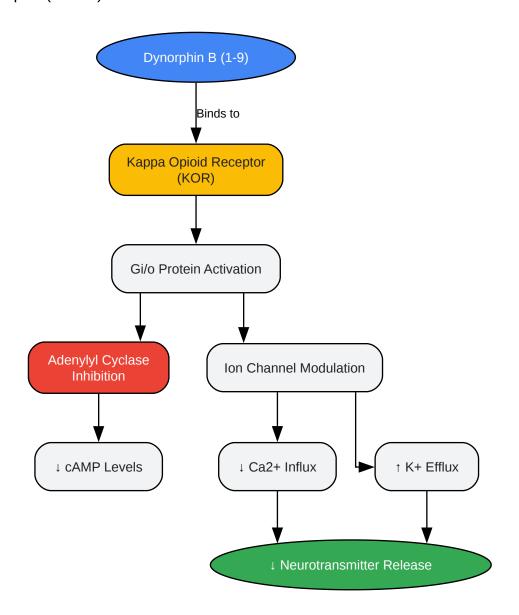


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Caption: Solid-phase synthesis workflow for Dynorphin B (1-9).

Signaling Pathway Context (Simplified)

While this document focuses on the synthesis, it's important to understand the biological context. **Dynorphin B (1-9)** primarily acts on the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).



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Caption: Simplified signaling pathway of **Dynorphin B (1-9)** via the KOR.



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